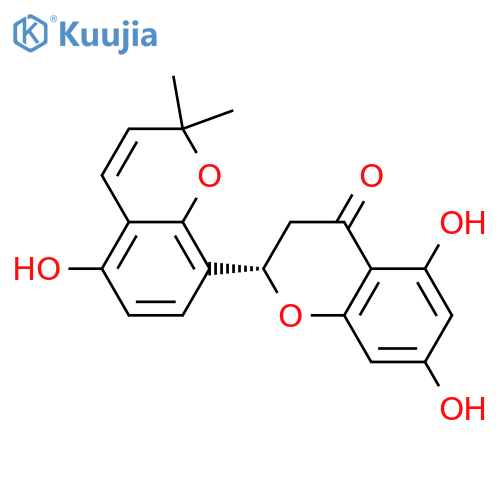Cas no 86450-80-8 (Sanggenone H)

Sanggenone H structure
Sanggenone H 化学的及び物理的性質
名前と識別子
-
- [2,8'-Bi-2H-1-benzopyran]-4(3H)-one,5,5',7-trihydroxy-2',2'-dimethyl-, (2S)-
- Sanggenone H
- (2S)-5,5',7-Trihydroxy-2',2'-dimethyl-[2,8'-bi-2H-1-benzopyran]-4(3H)-one]
- CID 90681446
- Sanggenone H USP/EP/BP
- (2S)-5,5′,7-Trihydroxy-2′,2′-dimethyl[2,8′-bi-2H-1-benzopyran]-4(3H)-one (ACI)
- [2,8′-Bi-2H-1-benzopyran]-4(3H)-one, 5,5′,7-trihydroxy-2′,2′-dimethyl-, (S)- (ZCI)
- (-)-Sanggenone H
- FS-7138
- CS-0023010
- 86450-80-8
- (2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one
- AKOS037515247
- HY-N2607
- CHEMBL3288838
- SanggenoneH
- DA-67398
-
- インチ: 1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1
- InChIKey: QPAKXSCQEJXHSW-INIZCTEOSA-N
- ほほえんだ: OC1C=CC([C@@H]2CC(=O)C3C(=CC(=CC=3O2)O)O)=C2OC(C=CC=12)(C)C
計算された属性
- せいみつぶんしりょう: 354.11033829g/mol
- どういたいしつりょう: 354.11033829g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 1
- 複雑さ: 587
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 96.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.401±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),
Sanggenone H 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN2178-5 mg |
Sanggenone H |
86450-80-8 | 98% | 5mg |
¥ 4,074 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2178-5 mg |
Sanggenone H |
86450-80-8 | 5mg |
¥4074.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2178-5mg |
Sanggenone H |
86450-80-8 | 5mg |
¥ 4074 | 2024-07-19 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP3620-5mg |
Sanggenone H |
86450-80-8 | 98% | 5mg |
$290 | 2023-09-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S43780-10mg |
SANGGENONE H |
86450-80-8 | 10mg |
¥4372.0 | 2021-09-07 | ||
| A2B Chem LLC | AH93963-5mg |
Sanggenone H |
86450-80-8 | ≥98% | 5mg |
$377.00 | 2024-04-19 |
Sanggenone H 関連文献
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
86450-80-8 (Sanggenone H) 関連製品
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 1189426-16-1(Sulfadiazine-13C6)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
